molecular formula C9H11FO3 B8549339 (1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester

(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester

Cat. No.: B8549339
M. Wt: 186.18 g/mol
InChI Key: KTHVHYFSCLTFTI-SLBFFKMLSA-N
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Description

(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H11FO3 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

ethyl (1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H11FO3/c1-2-13-8(12)9(10)5-3-4-6(11)7(5)9/h5,7H,2-4H2,1H3/t5-,7-,9-/m1/s1

InChI Key

KTHVHYFSCLTFTI-SLBFFKMLSA-N

Isomeric SMILES

CCOC(=O)[C@]1([C@H]2[C@@H]1C(=O)CC2)F

Canonical SMILES

CCOC(=O)C1(C2C1C(=O)CC2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 13.0 mL (75.0 mmol) of ethyldiisopropylamine to a solution of 2.0 g (7.5 mmol) of ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate (Preparation 57) in DMF (8 mL), at 0° C., and stir the mixture overnight at room temperature. Add a solution of HCl 1N (20 mL), water (15 mL), and EtOAc (75 mL). Extract the organic layer, wash with saturated NaHCO3 (2×100 mL), water (2×100 mL), and brine (2×100 mL), dry over anhydrous MgSO4, filter and concentrate under reduced pressure. Purify the residue by column chromatography using EtOAc/hexane (1:4) as eluent to give the title compound (1.17 g, 84% yield) as a mixture trans:cis 5:1 of isomers as a colorless oil.
Quantity
13 mL
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reactant
Reaction Step One
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2 g
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reactant
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8 mL
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solvent
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20 mL
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reactant
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15 mL
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reactant
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Quantity
75 mL
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solvent
Reaction Step Two
Name
title compound
Yield
84%

Synthesis routes and methods II

Procedure details

(2SR)ethyl 2-bromo-2-fluoro-2-[(1RS)-3-oxocyclopentyl]acetate in an amount of 1.00 g was dissolved in 5.0 mL of N,N-dimethylformamide, and 0.84 g of 1,8-diazabicyclo[5.4.0]-7-undecene was added thereto, followed by stirring for 5 hours at room temperature. The reaction mixture was poured into 1M hydrochloric acid, followed by extractions with ethyl acetate twice. The organic layers were combined, and the combined organic layer was subsequently dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel: Wako gel C200 (produced by Wako Pure Chemical Industries Ltd.), eluent: hexane-ethyl acetate=8:1), thereby yielding 0.68 g of (1RS,5RS,6RS)ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate.
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0 (± 1) mol
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reactant
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5 mL
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solvent
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0.84 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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(1RS,5RS,6RS)ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate

Synthesis routes and methods III

Procedure details

(1RS,5RS,6RS)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid in an amount of 1.0 g was dissolved in 5.0 mL of N,N-dimethylformamide, and 0.58 g of sodium hydrogencarbonate and 1.5 mL of ethyl iodide were added thereto. The mixture was stirred overnight at 50° C. The reaction mixture was poured into 1M hydrochloric acid, followed by extractions with ethyl acetate three times. The organic layer was dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel: Wako gel C200 (produced by Wako Pure Chemical Industries Ltd.), eluent: hexane-ethyl acetate=8:1), thereby yielding 1.1 g of (1RS,5RS,6RS)ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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0.58 g
Type
reactant
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1.5 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
(1RS,5RS,6RS)ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate

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